2-((Methylthio)methyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC14538286
Molecular Formula: C12H10N2OS3
Molecular Weight: 294.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10N2OS3 |
|---|---|
| Molecular Weight | 294.4 g/mol |
| IUPAC Name | 2-(methylsulfanylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C12H10N2OS3/c1-16-6-9-13-11(15)10-7(5-18-12(10)14-9)8-3-2-4-17-8/h2-5H,6H2,1H3,(H,13,14,15) |
| Standard InChI Key | UUZYRMCHULFJED-UHFFFAOYSA-N |
| Canonical SMILES | CSCC1=NC2=C(C(=CS2)C3=CC=CS3)C(=O)N1 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a thieno[2,3-d]pyrimidine scaffold, comprising a fused thiophene ring (positions 2–3) and a pyrimidine ring (positions 2,3-d). Key substituents include:
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A methylthio group (-SCH) at the 2-position, enhancing lipophilicity and metabolic stability.
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A thiophen-2-yl group at the 5-position, contributing to π-π stacking interactions in biological systems.
The planar fused-ring system facilitates electronic delocalization, as evidenced by its UV-Vis absorption maxima near 280–320 nm.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 294.4 g/mol |
| IUPAC Name | 2-(methylsulfanylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one |
| Canonical SMILES | CSCC1=NC2=C(C(=CS2)C3=CC=CS3)C(=O)N1 |
| Topological Polar Surface Area | 97.7 Ų |
Synthesis Pathways
Synthesis typically involves cyclocondensation of 2-aminothiophene-3-carboxylates with thiourea derivatives, followed by functionalization at the 2- and 5-positions . Microwave-assisted methods have been employed to accelerate ring closure, achieving yields >75% within 2 hours. A representative protocol includes:
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Step 1: Formation of the pyrimidine ring via reaction of ethyl 2-amino-4-methylthiophene-3-carboxylate with methyl isothiocyanate.
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Step 2: Chlorination at position 4 using POCl under reflux .
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Step 3: Nucleophilic substitution with methylthio-methylamine to install the -SCHCH group.
Analytical Characterization
Structural validation relies on spectroscopic and chromatographic techniques:
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H NMR: Signals at δ 2.45 (s, 3H, SCH), δ 4.30 (s, 2H, SCH), and δ 7.20–7.80 (m, 4H, thiophene protons).
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LC-MS: [M+H] peak at m/z 295.1, confirming molecular weight.
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X-ray Crystallography: Planar fused-ring system with dihedral angles <5° between thiophene and pyrimidine planes.
Biological Activity and Mechanisms
Antimicrobial Effects
The thiophen-2-yl moiety enhances membrane penetration in Gram-positive bacteria. In vitro assays demonstrate MIC values of 8–16 μg/mL against Staphylococcus aureus, likely via dihydrofolate reductase inhibition.
Applications in Drug Development
The compound serves as a precursor for:
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Kinase Inhibitors: Structural modifications at the 4-position yield derivatives with selectivity for PI3K isoforms .
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Antimetabolites: Replacement of the methylthio group with fluoroalkyl chains improves bioavailability.
Future Research Directions
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